2-(3-Amino-4-methylphenyl)propan-2-ol
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Overview
Description
2-(3-Amino-4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO It is characterized by the presence of an amino group and a hydroxyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-methylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the oxidation of 4-methylisopropylbenzene. In a typical procedure, 0.0011 g of 5,10,15,20-tetra(2,3,6-trichlorophenyl)porphyrin manganese(II) is dispersed in 1.3422 g of 4-methylisopropylbenzene. The mixture is stirred at 80°C under an oxygen atmosphere (1.0 atm) for 8 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions: 2-(3-Amino-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(3-Amino-4-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of viral infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Amino-4-methylphenol: Similar in structure but lacks the propanol group.
4-Methylphenylpropan-2-ol: Similar but lacks the amino group.
Uniqueness: 2-(3-Amino-4-methylphenyl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
Biological Activity
2-(3-Amino-4-methylphenyl)propan-2-ol, also known as 3-amino-4-methyl-2-propanol, is a compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound features an amino group and a hydroxyl group attached to an aromatic ring. This unique configuration allows it to engage in various biochemical interactions.
Molecular Formula: C10H15N1O1
Molecular Weight: 165.24 g/mol
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.
- Hydroxyl Group Participation: The hydroxyl group can participate in biochemical reactions, potentially modulating enzyme activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL |
Methicillin-resistant S. aureus (MRSA) | 6.25 μg/mL |
These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Antiviral Activity
Ongoing studies have explored the antiviral potential of this compound. Preliminary findings suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms. The exact pathways remain under investigation, but the compound's dual functional groups are believed to play a significant role in its antiviral efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 8.5 |
MDA-MB-231 (breast cancer) | 12.0 |
These results indicate that the compound has potential as an anticancer agent, particularly against specific cancer cell lines .
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of various compounds against MRSA found that this compound exhibited significant antibacterial activity, outperforming several standard antibiotics .
- Anticancer Research : In a comparative study of novel compounds for anticancer activity, this compound was shown to have a lower IC50 than some existing chemotherapeutics, suggesting it may be a viable candidate for further development in cancer therapy .
Properties
IUPAC Name |
2-(3-amino-4-methylphenyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDOCSCABAOBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.